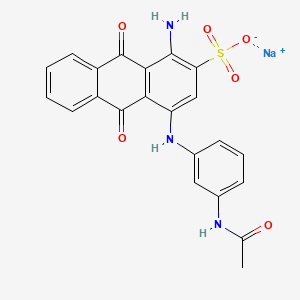

C.I. Acid Blue 324

Description

Overview of Synthetic Dyes in Industrial Chemistry and Environmental Science

Synthetic dyes are organic compounds that are intensely colored and are utilized to impart color to various substrates. taylorandfrancis.com Since the discovery of the first synthetic dye, mauveine, in 1856, these colorants have become integral to numerous industries, including textiles, paper, leather, plastics, and food. taylorandfrancis.comresearchpublish.commdpi.com The widespread use of synthetic dyes is due to their cost-effectiveness, stability, wide range of available colors, and good colorfastness properties compared to natural dyes. researchpublish.com

However, the extensive production and application of synthetic dyes present significant environmental challenges. fibre2fashion.com A considerable portion of these dyes is lost during industrial processes, particularly in the textile industry, and released into wastewater. mdpi.comnih.govmdpi.com The presence of these dyes in water bodies can reduce sunlight penetration, which in turn inhibits the photosynthetic activity of aquatic life. taylorandfrancis.comnih.gov Furthermore, the complex aromatic structures of many synthetic dyes make them resistant to degradation, leading to their persistence in the environment. researchpublish.comfrontiersin.org

The Significance of Anthraquinone (B42736) Derivatives in Dye Chemistry

Anthraquinone dyes represent the second most important class of dyes after azo dyes, accounting for about 15% of the total dye market. mdpi.comfrontiersin.org Their chemical structure is based on anthraquinone, a polycyclic aromatic organic compound. arrowy-flier.com This core structure provides exceptional stability and is responsible for the vibrant colors and excellent fastness properties, particularly lightfastness, for which these dyes are known. frontiersin.orgarrowy-flier.comfrontiersin.org

The versatility of anthraquinone dyes allows for their application across various materials, including natural fibers like wool and cotton, as well as synthetic fibers such as polyester (B1180765) and polyamide. arrowy-flier.com They are available in different forms, such as disperse, reactive, and vat dyes, each suited for specific applications. arrowy-flier.comgithub.com Reactive anthraquinone dyes, for instance, form strong covalent bonds with fibers, resulting in high wash fastness. arrowy-flier.com Vat dyes derived from anthraquinone are known for their exceptional resistance to both washing and light. frontiersin.orgfrontiersin.org

Research Trajectories and Academic Relevance of C.I. Acid Blue 324

This compound is a synthetic dye belonging to the anthraquinone class. smolecule.comworlddyevariety.com It has garnered academic and research interest primarily due to its widespread use in the textile industry and its subsequent environmental presence. mdpi.comsmolecule.com Research on this compound often focuses on its specific applications, particularly for dyeing polyamide fibers where it exhibits excellent affinity and fastness. smolecule.comworlddyevariety.com

A significant area of research is dedicated to its environmental fate and the development of effective methods for its removal from industrial wastewater. nih.govalfa-chemistry.com Studies have explored various degradation techniques, including biosorption by algae and microbial degradation by bacteria. smolecule.comnih.govalfa-chemistry.com These research efforts aim to develop sustainable and efficient technologies for treating textile effluents containing this persistent dye. frontiersin.orgnih.gov

Chemical and Physical Properties of this compound

This compound is an anthraquinone-based acid dye. Its IUPAC name is sodium 4-(3-acetamidoanilino)-1-amino-9,10-dioxoanthracene-2-sulfonate. smolecule.comevitachem.com The presence of a sulfonic acid group enhances its solubility in water, a crucial property for its application in aqueous dyeing processes. smolecule.comevitachem.com This anionic dye appears as a dark blue powder. cncolorchem.commade-in-china.com

The dye's molecular structure consists of an anthraquinone core, which is responsible for its color and stability. arrowy-flier.comworlddyevariety.com The specific functional groups attached to this core determine its dyeing properties and affinity for particular fibers. evitachem.com The maximum absorption wavelength (λmax) of this compound is reported to be 620 nm. researchgate.net

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Registry Number | 88264-80-6 worlddyevariety.com |

| Molecular Formula | C22H16N3NaO6S worlddyevariety.com |

| Molecular Weight | 473.43 g/mol worlddyevariety.com |

| Appearance | Dark blue powder cncolorchem.commade-in-china.com |

| IUPAC Name | sodium 4-(3-acetamidoanilino)-1-amino-9,10-dioxoanthracene-2-sulfonate smolecule.com |

| λmax | 620 nm researchgate.net |

Synthesis and Manufacturing Processes

The industrial synthesis of this compound is a multi-step process. The primary method involves the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (also known as bromaminic acid) with N-(3-aminophenyl)acetamide. smolecule.comworlddyevariety.comlookchem.com This reaction is typically carried out in the presence of a copper salt catalyst and an acid-binding agent. worlddyevariety.com

Following the condensation reaction, the resulting dye is converted into its sodium salt form to improve its solubility in water for dyeing applications. smolecule.comworlddyevariety.com The manufacturing process also includes purification steps such as copper removal, filtration, and drying to ensure the quality and purity of the final product. lookchem.comechemi.com In some industrial processes, the production involves heating an aqueous dispersion of the dye to temperatures above 97°C, often with a surface tension-reducing agent, to achieve the desired crystal structure and purity. evitachem.com

Industrial and Research Applications

The primary industrial application of this compound is in the textile industry. smolecule.commade-in-china.com It is extensively used for dyeing various natural and synthetic fibers, including wool, silk, and polyamide (nylon). worlddyevariety.commade-in-china.comhztya.com The dye is particularly valued for its performance on polyamide fibers, demonstrating strong affinity and good fastness properties. smolecule.comworlddyevariety.com It is also utilized in textile printing. worlddyevariety.com

Beyond textiles, there are reported applications in leather dyeing. made-in-china.com In the realm of scientific research, this compound is used in studies focused on environmental chemistry, particularly in the investigation of dye removal and degradation from wastewater. smolecule.com Its interaction with biological systems has made it a subject of interest for biosorption research. smolecule.comalfa-chemistry.com

Environmental Fate and Degradation

The release of this compound into the environment through textile effluents is a significant concern due to the dye's persistence and potential impact on aquatic ecosystems. nih.govfrontiersin.org Anthraquinone dyes, in general, are known for their resistance to biodegradation owing to their complex and stable fused aromatic ring structures. frontiersin.orgfrontiersin.org This recalcitrance can lead to the accumulation of the dye in water bodies. frontiersin.org

To address this issue, various degradation and removal techniques have been investigated. These methods can be broadly categorized into physical, chemical, and biological processes.

Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive hydroxyl radicals that can break down complex organic molecules like dyes. mdpi.com Methods such as the Fenton process (using iron salts and hydrogen peroxide) and photocatalytic oxidation with catalysts like titanium dioxide (TiO2) under UV light have been explored for degrading dyes. nih.govmdpi.comiwra.orgnih.gov These processes aim for the complete mineralization of the dye into simpler, non-toxic substances like carbon dioxide and water. nih.govmdpi.com

Microbial Degradation: Certain microorganisms, including bacteria and fungi, have shown the ability to decolorize and degrade anthraquinone dyes. nih.govnih.gov Bacterial strains, sometimes used in consortia, can break down dyes under both anaerobic and aerobic conditions, often utilizing the dye as a co-metabolite with other carbon and nitrogen sources. nih.govnih.govresearchgate.net Fungi, particularly white-rot fungi, produce extracellular enzymes like laccases and peroxidases that can effectively degrade a wide range of dyes. frontiersin.orgnih.gov

Biosorption: This method utilizes biological materials, known as biosorbents, to bind and remove dyes from aqueous solutions. researchgate.net Research has shown that freshwater green algae, such as Spirogyra rhizopus, can effectively adsorb this compound. smolecule.comalfa-chemistry.com Studies have investigated the optimal conditions for this process, such as pH and temperature, and have found it to be a promising, reversible, and exothermic process. mdpi.comalfa-chemistry.com Other low-cost adsorbents like sawdust and various types of ash have also been studied for dye removal. researchgate.net

Table 2: Comparison of Degradation Techniques for Anthraquinone Dyes

| Degradation Technique | Mechanism | Advantages | Research Findings/Examples |

|---|---|---|---|

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals to oxidize dye molecules. mdpi.com | High efficiency, potential for complete mineralization. nih.govmdpi.com | Fenton and photo-Fenton processes have been shown to degrade various dyes. mdpi.comiwra.orgwhiterose.ac.uk |

| Microbial Degradation | Enzymatic breakdown of dye structures by microorganisms like bacteria and fungi. nih.govnih.gov | Environmentally friendly, potential for complete breakdown without harsh chemicals. nih.gov | Bacterial consortia and white-rot fungi have demonstrated effective decolorization of anthraquinone dyes. nih.govnih.gov |

| Biosorption | Adsorption of dye molecules onto the surface of biological materials. researchgate.net | Use of low-cost, readily available materials; potential for regeneration of the biosorbent. researchgate.net | Spirogyra rhizopus (green algae) has shown a high biosorption capacity for this compound. smolecule.comalfa-chemistry.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-(3-acetamidoanilino)-1-amino-9,10-dioxoanthracene-2-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O6S.Na/c1-11(26)24-12-5-4-6-13(9-12)25-16-10-17(32(29,30)31)20(23)19-18(16)21(27)14-7-2-3-8-15(14)22(19)28;/h2-10,25H,23H2,1H3,(H,24,26)(H,29,30,31);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBVDSFVCOIWCC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N3NaO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4036485 | |

| Record name | C.I. Acid Blue 324 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | 2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

70571-81-2, 88264-80-6 | |

| Record name | C.i. acid Blue 324 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070571812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Blue 324 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Acid Blue 324 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID BLUE 324 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCA734O5N6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Structural Modifications of C.i. Acid Blue 324

Established Synthetic Routes to C.I. Acid Blue 324 (e.g., Ullmann condensation)

The primary and well-established industrial method for synthesizing this compound is through an Ullmann condensation reaction. worlddyevariety.com This process involves the reaction of two key intermediate compounds in the presence of a copper salt catalyst. smolecule.comworlddyevariety.com The resulting product is then typically converted to its sodium salt to enhance its solubility in water for dyeing applications. smolecule.comworlddyevariety.com

Formation of Key Intermediates in this compound Synthesis

The synthesis of this compound relies on the reaction between two crucial precursor molecules:

1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid: Also known as bromaminic acid, this compound provides the core anthraquinone (B42736) structure. smolecule.comworlddyevariety.com

N-(3-aminophenyl)acetamide: This aromatic amine is the second key reactant in the condensation process. smolecule.comworlddyevariety.com

The initial step in the synthesis involves the condensation of these two intermediates. smolecule.comevitachem.com This reaction forms the foundational structure of the dye molecule.

Role of Copper Salt Catalysis in this compound Production

Copper salts play a critical catalytic role in the Ullmann condensation reaction for the production of this compound. smolecule.comworlddyevariety.com While cuprous chloride has been a traditional choice, research has explored other copper-based systems. For instance, a monovalent copper complex has been shown to be an effective catalyst, leading to nearly 100% conversion of bromaminic acid and reducing the formation of byproducts. google.com This highlights the ongoing efforts to improve the efficiency and environmental profile of the synthesis. The catalyst facilitates the coupling of the aromatic amine with the brominated anthraquinone derivative. evitachem.com

Reaction Parameters Influencing Yield and Purity of this compound

The yield and purity of the final this compound product are significantly influenced by several reaction parameters. Optimization of these parameters is crucial for efficient industrial production. Key factors include:

| Parameter | Influence on Synthesis |

| Temperature | The reaction is typically carried out at elevated temperatures, often above 97°C, to facilitate the desired crystal structure formation. evitachem.comgoogle.com Kinetic studies indicate an optimal temperature range of 85–100°C. |

| pH | The pH of the reaction medium is a critical factor that affects the reaction rate and the purity of the product. |

| Catalyst Type | The choice of copper catalyst and its concentration directly impact the reaction's efficiency and the level of impurities. google.com |

| Reactant Concentration | Maintaining stoichiometric ratios of the reactants is recommended to optimize the conversion rates. |

| Surface Tension | In industrial settings, a surface tension-reducing agent is often used during the heating of the aqueous dispersion of the dye to promote the formation of the desired crystal structure. evitachem.comgoogle.com |

Monitoring and controlling these parameters, often through techniques like HPLC or spectrophotometry, are essential for maximizing yield and ensuring high purity.

Novel Approaches in the Synthesis of Anthraquinone Dyes Analogous to this compound

Research into the synthesis of anthraquinone dyes continues to evolve, with novel approaches being explored for compounds analogous to this compound. One area of investigation involves the amination of anthraquinone derivatives using different catalytic systems. For example, studies have demonstrated the synthesis of aminoanthraquinones through nucleophilic substitution reactions using catalysts like iodobenzene (B50100) diacetate. mdpi.com While not a direct synthesis of this compound, these methods showcase alternative pathways to creating similar dye structures. The development of new catalytic systems, such as those using monovalent copper complexes for the arylamination of bromaminic acid, represents a significant advancement, offering improved yields and reduced environmental impact compared to traditional methods. google.com

Derivatization Strategies for Enhancing Specific Research Applications of this compound

The basic structure of this compound can be chemically modified to create derivatives with enhanced properties for specific research applications. The compound can undergo several types of reactions, including oxidation, reduction, and substitution. evitachem.com For instance, reduction reactions can yield different amine derivatives, altering the dye's properties. evitachem.com Substitution reactions, where functional groups are replaced, can lead to the formation of new derivatives with tailored characteristics. These derivatization strategies open up possibilities for its use in various scientific fields beyond textiles, such as in analytical techniques and as a pH indicator. evitachem.com

Green Chemistry Principles in the Synthesis of this compound Precursors

The principles of green chemistry are increasingly being applied to the synthesis of dye precursors to minimize environmental impact. This includes the use of more sustainable and environmentally friendly materials and processes. researchgate.net For the synthesis of precursors to dyes like this compound, this could involve exploring biomass-derived catalysts or developing more efficient catalytic systems that reduce waste and energy consumption. rsc.org For example, the use of a monovalent copper complex catalyst in the synthesis of anthraquinone dyes from bromaminic acid reduces the amount of catalyst needed and lowers the heavy metal content in the final product and wastewater. google.com Furthermore, efforts to remove copper ions from the effluent of this compound production using materials like iron grit represent a green approach to waste management. google.com

Advanced Analytical Techniques for the Characterization and Quantification of C.i. Acid Blue 324

Spectroscopic Methodologies for C.I. Acid Blue 324 Detection in Environmental Matrices

Spectroscopic techniques are fundamental in the analysis of this compound, offering both qualitative and quantitative information based on the interaction of the dye molecule with electromagnetic radiation.

UV-Visible (UV-Vis) spectrophotometry is a primary technique for the quantification of this compound in aqueous solutions. ekb.eg This method relies on the principle that the dye absorbs light in the visible region of the electromagnetic spectrum, and the amount of light absorbed is directly proportional to its concentration.

Recent studies have utilized UV-Vis spectrophotometry to monitor the removal of this compound from water. For instance, in a study investigating the use of a chitosan-PVA membrane doped with graphene oxide and silver (GO/Ag) nanocomposite for water treatment, a UV spectrophotometer was used to measure the remaining dye concentration at a wavelength of 630 nm. tandfonline.com Another study on the photocatalytic degradation of the dye also employed UV-visible absorbance spectroscopy for characterization. chemicalpapers.com The technique is also used to assess the concentration and purity of the dye during synthesis and in various applications. evitachem.com In forensic science, UV-Vis and microspectrophotometry (MSP) are used to collect spectra of the raw dye in solution and from dyed fibers to evaluate the discrimination and classification potential of visible absorption spectra. ojp.gov

Table 1: UV-Vis Spectrophotometry Applications for this compound

| Application | Wavelength (λmax) | Matrix | Reference |

|---|---|---|---|

| Quantification during water treatment | 630 nm | Aqueous Solution | tandfonline.com |

| Characterization of photocatalytic degradation | Not specified | Aqueous Solution | chemicalpapers.com |

| Purity and concentration assessment | Not specified | Aqueous Solution | evitachem.com |

Infrared (IR) and Raman spectroscopy are powerful complementary techniques that provide detailed information about the molecular structure and functional groups present in this compound and its transformation products. photothermal.comnih.gov

Infrared (IR) Spectroscopy: FTIR spectroscopy is particularly sensitive to polar functional groups and is used to confirm the presence of key structural features in the dye molecule, such as sulfonic acid and aromatic substituents. It is a valuable tool for structural elucidation and can be used as a secondary chemical identification method in conjunction with other techniques. ojp.gov In studies involving the degradation of dyes, FTIR is used to analyze the changes in the chemical structure of the dye molecule, providing insights into the degradation pathway. whiterose.ac.uk

Raman Spectroscopy: Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and provides a unique vibrational fingerprint of the molecule. photothermal.com It has been explored for its potential in the forensic analysis of dyes on fibers. ojp.gov While normal Raman spectroscopy can sometimes be limited by fluorescence, techniques like Surface-Enhanced Raman Spectroscopy (SERS) can enhance the signal and reduce fluorescence, providing more informative spectra. wvu.edu The coupling of Raman spectroscopy with other techniques like Thin-Layer Chromatography (TLC) has shown to be effective in classifying and identifying dyes in unknown fibers. ojp.gov

The complementary nature of IR and Raman spectroscopy allows for a more complete characterization of this compound and its degradation products, as they provide information on different types of molecular vibrations. nih.govacs.org

Fluorescence spectroscopy is a highly sensitive technique that can be employed for the trace analysis of fluorescent compounds. While not as commonly reported for this compound as UV-Vis or chromatographic methods, its high sensitivity makes it a potential tool for detecting very low concentrations of the dye in environmental samples. The intrinsic fluorescence of the dye or a fluorescent derivative could be measured. In forensic applications, fluorescence has been utilized in conjunction with other methods to study unknown dye samples. ojp.gov

Chromatographic Separations for this compound and Metabolites

Chromatographic techniques are essential for separating this compound from complex mixtures, such as environmental samples or in the presence of its degradation products and metabolites. sielc.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. sielc.com It allows for the separation, identification, and quantification of the dye with high resolution and sensitivity.

Reverse-phase (RP) HPLC is a commonly employed mode for the analysis of this compound. sielc.comsielc.com A typical mobile phase consists of a mixture of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous solution, often with an acid modifier such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com

Various detectors can be coupled with HPLC for the analysis of this compound:

UV-Vis/Diode Array Detector (DAD): This is the most common detector used with HPLC for dye analysis due to the chromophoric nature of the dye molecule. mdpi.com It allows for the quantification of the dye and can provide spectral information for peak identification.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides a high degree of selectivity and sensitivity, enabling the confirmation of the dye's identity and the characterization of its metabolites and degradation products. mdpi.com For MS-compatible applications, volatile mobile phase modifiers like formic acid are used instead of phosphoric acid. sielc.comsielc.com

HPLC methods are scalable and can be used for preparative separation to isolate impurities. sielc.com The technique is also valuable in forensic science for the analysis of dye extracts from fibers, providing a "fingerprint" of the dye components. researchgate.net

Table 2: HPLC Methods for this compound Analysis

| Column Type | Mobile Phase | Detector | Application | Reference |

|---|---|---|---|---|

| Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | UV/MS | Analysis and preparative separation | sielc.comsielc.com |

| Not specified | Not specified | UV-Vis | Purity and byproduct identification |

While this compound itself is a non-volatile compound and not directly amenable to Gas Chromatography (GC) analysis, GC-MS plays a crucial role in identifying volatile and semi-volatile intermediates that may be formed during its degradation.

In studies investigating the biodegradation of azo dyes, which share structural similarities with some potential degradation products of anthraquinone (B42736) dyes, GC-MS has been successfully used to identify metabolites. For example, in the biodegradation of Acid Blue 113, GC-MS analysis of the extract confirmed the formation of primary and secondary amines. nih.gov The sample is typically extracted with a suitable solvent, and the extract is then injected into the GC-MS system. The components are separated based on their boiling points and are subsequently identified by their mass spectra. nih.gov This technique is invaluable for elucidating the degradation pathways of this compound by identifying the smaller, more volatile molecules that result from the breakdown of the parent dye structure.

Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification of C.I. Acid Blue 324Current time information in Madison County, US.wiley-vch.de

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. msu.edu It serves as a powerful tool for the structural elucidation and quantification of dyes like this compound. For complex, non-volatile, and thermally fragile molecules such as this anthraquinone-based dye, "soft" ionization techniques are essential. nih.govnih.gov These methods allow the intact molecule to be transferred into the gas phase as an ion, providing crucial molecular weight information. wiley-vch.de Furthermore, MS can be used to identify byproducts from synthesis or breakdown products from degradation studies. The molecular formula for this compound is C₂₂H₁₆N₃NaO₆S, corresponding to a monoisotopic mass of approximately 473.066 g/mol for the sodium salt. alfa-chemistry.com

Electrospray Ionization Mass Spectrometry (ESI-MS)wiley-vch.de

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for analyzing polar, non-volatile compounds like this compound. nih.govnih.gov ESI facilitates the transfer of ions from a solution into the gas phase by applying a strong electrical field to a liquid passing through a capillary. nih.gov As this compound is a sulfonated anionic dye, it is readily analyzed in negative ion mode. upce.cz

In solution, the dye exists as a sodium salt. During the ESI process, it typically forms a deprotonated molecular ion, [M-H]⁻, or other related anionic species. Given the structure of this compound (sodium 4-(3-acetamidoanilino)-1-amino-9,10-dioxoanthracene-2-sulfonate), the primary ion observed in negative-mode ESI-MS would be the [M-Na]⁻ ion, which corresponds to the anionic dye structure itself. alfa-chemistry.comepa.gov This provides a direct measurement of the molecular weight of the chromophoric anion. High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps to confirm the elemental composition. core.ac.uk

Table 1: Key Molecular Properties of this compound for MS Analysis

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₆N₃NaO₆S | |

| IUPAC Name | sodium 4-(3-acetamidoanilino)-1-amino-9,10-dioxoanthracene-2-sulfonate | alfa-chemistry.com |

| Monoisotopic Mass | 473.06575069 Da | alfa-chemistry.com |

| Primary Ion (ESI Negative) | [M-Na]⁻ | upce.czepa.gov |

| Expected m/z of [M-Na]⁻ | ~450.084 | Calculated |

This interactive table summarizes the fundamental mass spectrometric properties of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis of this compound

Tandem mass spectrometry, or MS/MS, is a critical technique for the definitive structural confirmation of molecules. acs.org The process involves selecting a specific precursor ion (for example, the [M-Na]⁻ ion of this compound at m/z ≈ 450.08) with a mass analyzer, subjecting it to fragmentation, and then analyzing the resulting product ions with a second mass analyzer. nih.govresearchgate.net This fragmentation is typically induced by collision with an inert gas, a process known as collision-induced dissociation (CID). core.ac.uk

The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, fragmentation would likely occur at the weaker bonds, such as the C-N bond linking the anilino group to the anthraquinone core or the C-S bond of the sulfonate group. The masses of the resulting product ions provide evidence for the different structural components of the dye. While specific fragmentation data for this compound is not detailed in the available literature, the general approach for sulfonated dyes involves creating a library of MS/MS spectra to identify specific compounds based on their unique fragmentation patterns. upce.cz This method allows for unambiguous identification even in complex mixtures. upce.cz

Electrochemical Methods for the Determination of this compound

Electrochemical methods offer a sensitive and effective approach for the detection and quantification of electroactive compounds like this compound. One such application involves the use of non-aqueous capillary electrophoresis (NACE) coupled with electrochemical detection (ED). scribd.com

In a study focused on separating and detecting various textile dyes, this compound was successfully determined using this hyphenated technique. scribd.com The method allowed for the simultaneous separation of both acidic and basic dyes. For the analysis, an amperometric detector with a platinum microdisk electrode was used. The detection was based on the electrochemical reaction (oxidation or reduction) of the dye at the electrode surface when a specific potential is applied. The resulting current is proportional to the concentration of the analyte.

The research demonstrated that this compound, along with other acid dyes, could be effectively separated and detected in an acetonitrile-based buffer system. scribd.com This approach proved successful for analyzing various water samples, highlighting its potential for environmental monitoring. scribd.com

Table 2: Electrochemical Detection of this compound via NACE-ED

| Parameter | Details | Source |

| Analytical Technique | Non-Aqueous Capillary Electrophoresis with Electrochemical Detection (NACE-ED) | scribd.com |

| Working Electrode | 25-µm diameter platinum microdisk electrode | scribd.com |

| Detection Potential | +1.8 V | scribd.com |

| Separation Buffer | Acetonitrile-based buffer | scribd.com |

| Application | Successful separation and detection from a mixture of eight textile dyes. scribd.com |

This interactive table outlines the conditions used for the electrochemical determination of this compound as reported in the scientific literature.

Environmental Fate, Transport, and Ecotoxicological Implications of C.i. Acid Blue 324

Aquatic Environmental Occurrence and Distribution of C.I. Acid Blue 324

Due to its high water solubility, this compound is a frequent component of textile wastewater. alfa-chemistry.comcanada.ca Inefficient dyeing processes can result in 10-15% of the dye being lost to wastewater, leading to significant coloration of water bodies. mdpi.com The presence of this and other dyes in aquatic environments can reduce sunlight penetration, which in turn disrupts the photosynthetic processes of aquatic plants. mdpi.comresearchgate.net

While specific data on the concentration of this compound in various aquatic environments is limited, studies have focused on its removal from industrial effluents. For instance, the electrocoagulation process has been shown to achieve a removal efficiency of 91.98% for this dye. researchgate.net Due to their hydrophilic nature, azo acid dyes like this compound are expected to persist in the water column for extended periods before eventually partitioning to suspended solids and sediments. canada.ca

Soil and Sediment Interactions of this compound

When released into aquatic systems, this compound is anticipated to ultimately interact with and partition to suspended solids, eventually settling into sediments. canada.ca The interaction is primarily governed by electrostatic forces. canada.ca The organic matter content and microbial activity within the soil and sediment play a crucial role in the dye's behavior and bioavailability. inchem.org

While detailed studies specifically on this compound's interaction with soil and sediment are not extensively available, research on similar acid dyes indicates a likelihood of persistence in these environmental compartments. canada.ca In anaerobic conditions, such as those found in deeper sediment layers, there is a potential for azo dyes to degrade into aromatic amines through the cleavage of the azo bond. canada.ca The complexity of these interactions makes it challenging to provide a generalized assessment without specific studies. europa.eu

Atmospheric Transport and Deposition of Airborne this compound Particulates

Ecotoxicological Assessment of this compound on Non-Target Organisms

The ecotoxicological effects of this compound are a significant area of concern due to its release into the environment. Synthetic dyes, in general, are known to be recalcitrant, bio-accumulative, and can have toxic, mutagenic, and carcinogenic effects. researchgate.net

Phytotoxicity Studies on Aquatic and Terrestrial Plants Exposed to this compound

The presence of dyes like this compound in water bodies can hinder sunlight penetration, thereby inhibiting the growth of aquatic plants by disrupting photosynthesis. mdpi.com While specific phytotoxicity studies on terrestrial plants for this compound are limited, the potential for adverse effects exists if contaminated water is used for irrigation. nih.gov The herbicidal mode of action of some related chemical compounds raises concerns about the potential impact of this compound on non-target plant species. nih.gov

Impact on Aquatic Invertebrates and Microorganisms

The impact of this compound on aquatic invertebrates and microorganisms has been a subject of study, primarily in the context of bioremediation. While some microorganisms can be sensitive to dyes, others have shown the ability to decolorize and degrade them. mdpi.com For instance, research has demonstrated that certain fungi and bacteria can effectively remove color from textile wastewater. mdpi.compjoes.com However, high concentrations of dyes can be toxic to a range of aquatic organisms. researchgate.net The toxicity can vary significantly even within the same chemical class of dyes. scribd.com

Algal Growth Inhibition Studies of this compound (e.g., Spirogyra rhizopus)

Studies on the interaction between this compound and algae have often focused on the potential for biosorption as a method for wastewater treatment. The freshwater green alga Spirogyra rhizopus has been shown to be an effective biosorbent for this compound. alfa-chemistry.comscialert.net Research indicates that under optimal conditions (pH 3.0 and 25°C), Spirogyra rhizopus can achieve a maximum biosorption capacity of 367.0 mg/g. smolecule.comnih.gov The process is described as exothermic and reversible. alfa-chemistry.com Another study using the brown alga Dictyota dichotoma also demonstrated biosorption of this compound, with a monolayer coverage capacity of 244 mg/g. researchgate.net These studies, while focused on remediation, also provide insight into the interaction and potential impact of the dye on algal species. An ecotoxicological assessment on the alga Pseudokirchneriella subcapitata has also been noted. sci-hub.se

Biomarker Responses in Exposed Aquatic Fauna (e.g., fish, amphibians)

Direct research on the specific biomarker responses in aquatic fauna exposed to this compound is limited in publicly available scientific literature. Safety Data Sheets for the compound often indicate that no data is available for its toxicity to fish and other aquatic invertebrates. echemi.com However, by examining studies on other anthraquinone (B42736) dyes, it is possible to infer potential biomarker responses. Anthraquinone dyes as a class are known to elicit various biological and biochemical changes in aquatic organisms. neptjournal.com

Studies on analogous anthraquinone dyes have demonstrated a range of effects on fish. For instance, chronic exposure to certain anthraquinone dyes has been shown to cause a significant decline in the proximate composition of muscle tissue in fish species such as Channa punctatus and Cyprinus carpio. neptjournal.comerau.edu This includes a reduction in protein, lipid, and carbohydrate levels, which are crucial indicators of the organism's health and energy reserves. neptjournal.comerau.edu Such biochemical changes can serve as important biomarkers, indicating stress and metabolic disruption caused by the dye. neptjournal.com

It is important to note that the organism's behavior can also be considered a biomarker of exposure to contaminants. neptjournal.com While no specific behavioral studies on this compound were found, exposure to textile effluents containing various dyes can alter fish behavior, including reproductive, parental, and foraging patterns. neptjournal.com

Table 1: Summary of Biomarker Responses to Analogous Anthraquinone Dyes in Fish

| Biomarker Category | Specific Biomarker | Effect Observed | Fish Species | Analogous Dye(s) | Reference(s) |

| Biochemical | Muscle Protein | Significant Decrease | Channa punctatus, Cyprinus carpio | Vat Blue 4, Vat Green 1 | neptjournal.comerau.edu |

| Muscle Lipid | Significant Decrease | Channa punctatus, Cyprinus carpio | Vat Blue 4, Vat Green 1 | neptjournal.comerau.edu | |

| Muscle Carbohydrate | Significant Decrease | Channa punctatus, Cyprinus carpio | Vat Blue 4, Vat Green 1 | neptjournal.comerau.edu | |

| Cellular | Cellular Damage | Potential for oxidative stress | Not specified | This compound (inferred) |

This table is based on data from analogous compounds and inferences, as direct biomarker data for this compound in aquatic fauna is not extensively available.

Bioaccumulation and Biotransformation Potential of this compound in Environmental Food Webs

The potential for this compound to bioaccumulate and undergo biotransformation in environmental food webs is not well-documented. A Safety Data Sheet for the compound explicitly states that data on its bioaccumulative potential is not available. echemi.com This lack of data makes a definitive assessment challenging.

However, assessments of other, structurally similar anthraquinone dyes provide some insight. For instance, a screening assessment of Disperse Violet 57, another anthraquinone dye, indicated a low potential to accumulate in the lipid tissues of aquatic organisms. canada.ca The Ecological and Toxicological Association of Dyes and Organic Pigments Manufacturers (ETAD) reported that experimental fish bioaccumulation tests for several unspecified disperse anthraquinone dyes showed a low log bioaccumulation factor (BCF) of less than 0.7. canada.ca Generally, dyes, with some exceptions, are considered to be essentially non-biodegradable under aerobic conditions, which can lead to their persistence in the environment. canada.ca

While highly persistent, the high water solubility of many acid dyes, including this compound, may limit their partitioning into fatty tissues of organisms, a key step in bioaccumulation. canada.ca The potential for a chemical to bioaccumulate is often related to its octanol-water partition coefficient (Kow); however, specific experimental Kow values for this compound are not consistently reported. canada.cacdc.gov

Regarding biotransformation, some dyes can be broken down by microorganisms under certain conditions. For example, some bacteria are capable of metabolizing this compound under anaerobic conditions, leading to significant decolorization. This suggests that biotransformation can occur, although the resulting breakdown products and their own potential for bioaccumulation or toxicity are often unknown. nih.gov In anaerobic environments like sediments, there is potential for azo dyes to degrade into aromatic amines, and similar reductive cleavage could be a potential biotransformation pathway for other dye structures. canada.ca The persistence of dyes in wastewater treatment processes raises concerns about their potential for bioaccumulation in aquatic organisms. nih.gov

Degradation Pathways and Remediation Technologies for C.i. Acid Blue 324

Advanced Oxidation Processes (AOPs) for C.I. Acid Blue 324 Degradation

Advanced Oxidation Processes are characterized by the generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic pollutants like this compound into simpler, less harmful compounds. researchgate.net These technologies are considered efficient for treating textile industry wastewater, which often contains dyes resistant to conventional treatment methods. researchgate.netresearchgate.net Various AOPs, including photocatalysis, ozonation, Fenton processes, and electrochemical oxidation, have been investigated for their efficacy in degrading this compound.

Photocatalysis, a key AOP, utilizes semiconductor nanoparticles, most notably titanium dioxide (TiO2), to degrade organic pollutants under light irradiation. researchgate.netresearchgate.net TiO2 is favored due to its high photocatalytic efficiency, chemical stability, low toxicity, and cost-effectiveness. researchgate.netchemicalpapers.com The primary challenge with TiO2 is that it typically requires UV light, which constitutes only a small fraction of the solar spectrum, for activation. researchgate.netchemicalpapers.com

To overcome this limitation and enhance its practical application, research has focused on modifying TiO2 to be active under sunlight. researchgate.net One successful approach involves creating modified TiO2 with a lower band gap, for instance by introducing oxygen vacancies, and immobilizing it on a support material like chitosan (B1678972). researchgate.netchemicalpapers.com Chitosan, a biopolymer, acts as a self-healable supporter with high availability and antimicrobial properties. researchgate.net

In a notable study, modified TiO2 was immobilized in a chitosan hydrogel. researchgate.netchemicalpapers.com These modified TiO2/chitosan beads demonstrated a significantly higher ability to degrade this compound under sunlight compared to unmodified (white) TiO2/chitosan composites. researchgate.netresearchgate.netresearchgate.netchemicalpapers.com This enhancement is attributed to the lowered band gap of the modified TiO2, making it more easily activated by solar radiation. chemicalpapers.com Another study developed a silver-graphene oxide nanocomposite-doped chitosan/PVA membrane which acted as a photocatalyst and showed high absorption values in the UV range, supporting the degradation of the dye. tandfonline.com

Ozonation (O3) and peroxone (O3/H2O2) processes are effective AOPs for dye degradation. Ozone is a strong oxidant, and its combination with hydrogen peroxide (H2O2) in the peroxone process enhances the generation of highly reactive hydroxyl radicals, leading to more efficient pollutant degradation. cnbop.pl While specific studies focusing exclusively on the ozonation of this compound are not detailed in the provided sources, the principles of these AOPs are well-established for treating dye-containing wastewater. For instance, a coupled O3/Fenton process was shown to be highly effective in removing color from wastewater containing the anthraquinone (B42736) dye C.I. Acid Blue 80. researchgate.net This suggests that ozonation and peroxone processes would likely be effective in breaking down the structurally related this compound.

The Fenton process involves the reaction of hydrogen peroxide with ferrous ions (Fe²⁺) to produce hydroxyl radicals. This reaction is one of the most effective AOPs for wastewater treatment. The photo-Fenton process enhances the degradation rate by using UV or visible light to photoreduce Fe³⁺ back to Fe²⁺, thus regenerating the catalyst and producing additional hydroxyl radicals.

These methods are recognized for their potential to resolve contradictions in reported degradation pathways of compounds under oxidative conditions. By simulating degradation with Fenton's reagent and analyzing intermediate products using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a clearer understanding of the degradation mechanism can be achieved. Studies on similar dyes, such as C.I. Acid Blue 80, have demonstrated the effectiveness of Fenton and photo-Fenton reactions in achieving high rates of decolorization and mineralization. researchgate.net Combining these AOPs with biological treatments can also reduce toxicity and increase the biodegradability of the resulting compounds. cnbop.pl

Electrochemical oxidation is another AOP that can be used for the degradation of persistent organic pollutants. This method involves the generation of oxidants, either directly on the anode surface or indirectly in the bulk solution, which then attack and break down the dye molecules. While specific research on the electrochemical oxidation of this compound is not detailed in the provided context, the general applicability of this technology to dye wastewater is known. For example, in the synthesis of related dyes, electrochemical methods are proposed to control copper ion states, indicating the relevance of electrochemical principles in the chemistry of these compounds. google.com Furthermore, the degradation of other dyes has been studied using photoelectrocatalytic processes, which combine electrochemical methods with photocatalysis, showing the potential for such hybrid systems in dye remediation. researchgate.net

Biological Degradation Mechanisms of this compound

Biological degradation offers an alternative, often more environmentally friendly, approach to treating dye-laden wastewater. This method relies on the metabolic activity of microorganisms, such as bacteria, to break down complex dye structures. While many synthetic dyes are resistant to conventional biological wastewater treatment, specific microbial strains have been identified that can effectively decolorize and degrade dyes like this compound.

Research has shown that certain bacterial species are capable of metabolizing this compound. Strains of Pseudomonas and Bacillus have demonstrated the ability to decolorize the dye, particularly under anaerobic conditions. The degradation process typically involves the cleavage of azo bonds by enzymes like azoreductase, leading to the formation of aromatic amines which can be further metabolized. researchgate.net

In one study, Pseudomonas spp. achieved 85% decolorization of a 100 mg/L solution of this compound within 24 hours. Bacillus spp. achieved 90% decolorization under the same initial concentration, though over a longer period of 48 hours. Additionally, bioremediation studies using Escherichia coli have shown that this bacterium can reduce the concentration of this compound by up to 70% within 48 hours through both adsorption and enzymatic degradation.

Fungal Bioremediation of this compound

Fungal bioremediation, or mycoremediation, employs fungi, particularly white-rot fungi, to degrade complex organic pollutants. These fungi possess powerful, non-specific extracellular ligninolytic enzyme systems capable of breaking down a wide variety of recalcitrant compounds, including textile dyes. revistabionatura.com Species like Trametes versicolor and Phanerochaete chrysosporium are well-documented for their dye decolorizing abilities. jmb.or.krmdpi.com The enzymes they secrete, such as laccases and peroxidases, initiate the breakdown of the dye's chromophoric structure. mdpi.com For instance, Trametes versicolor has demonstrated the ability to decolorize various acid dyes, achieving over 90% decolorization of some at concentrations of 200 mg/L within six days. nih.gov The efficacy of fungal bioremediation is influenced by factors such as pH, temperature, and the presence of additional nutrient sources which can enhance enzyme production. nih.gov

Research on the green alga Spirogyra rhizopus has also shown significant potential for the biosorption of this compound. alfa-chemistry.comnih.gov Biosorption is a process where the dye molecules bind to the surface of the microbial biomass. Studies have determined optimal conditions for this process, with an initial pH of 3.0 and a temperature of 25°C being most effective for this compound. alfa-chemistry.commdpi.com The monolayer coverage capacity of S. rhizopus for this compound was reported to be 367.0 mg/g. alfa-chemistry.comnih.gov

Enzymatic Biotransformation of this compound by Laccases and Peroxidases

The enzymatic transformation of this compound is primarily carried out by ligninolytic enzymes, including laccases and peroxidases like lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP). mdpi.comembrapa.br These enzymes are key components of the degradation system in white-rot fungi. embrapa.br

Laccases (benzenediol:oxygen oxidoreductase) are multi-copper oxidases that can oxidize a broad range of phenolic and non-phenolic aromatic compounds. embrapa.br Their non-specific nature makes them effective in degrading structurally diverse dyes. jmb.or.kr

Manganese Peroxidase (MnP) is a heme-containing enzyme that utilizes hydrogen peroxide to oxidize Mn(II) to Mn(III). mdpi.com The highly reactive Mn(III) then acts as a diffusible oxidizing agent, capable of degrading various complex organic molecules, including dyes. mdpi.comembrapa.br

Lignin Peroxidase (LiP) , another heme-containing peroxidase, can directly oxidize non-phenolic aromatic compounds with high redox potentials. embrapa.brmdpi.com

The combined action of these enzymes can lead to the effective decolorization and degradation of dyes. jmb.or.kr For example, studies on Trametes versicolor have shown that laccase and MnP are important enzymes for the decolorization of various acid dyes. jmb.or.krnih.gov The activity of these enzymes can be influenced by culture conditions and the presence of mediator compounds.

Anaerobic vs. Aerobic Degradation of this compound

The complete mineralization of azo dyes like this compound often requires a sequential anaerobic-aerobic treatment process. bioline.org.brwur.nl This is because the initial and final stages of degradation are favored by different redox conditions.

Anaerobic Degradation : Under anaerobic (oxygen-deficient) conditions, the primary mechanism of decolorization is the reductive cleavage of the azo bond (-N=N-). bioline.org.brwur.nl This is typically a non-specific, extracellular process where reducing equivalents are transferred to the dye molecule, breaking the chromophore and resulting in the formation of colorless, but potentially hazardous, aromatic amines. bioline.org.brresearchgate.net While effective for color removal, anaerobic treatment alone does not fully degrade the dye molecule. researchgate.net

Aerobic Degradation : The aromatic amines produced during the anaerobic stage are generally resistant to further degradation under anaerobic conditions. wur.nl However, these amines can often be mineralized under aerobic (oxygen-rich) conditions by various microorganisms. bioline.org.brnih.gov The aerobic stage involves the breakdown of these aromatic intermediates into simpler, less toxic compounds like carbon dioxide and water. mdpi.com

Therefore, a sequential system, where an initial anaerobic stage for decolorization is followed by an aerobic stage for the degradation of aromatic amines, is considered a highly effective and cost-efficient strategy for the complete treatment of wastewater containing azo dyes. bioline.org.brresearchgate.netnih.gov

Adsorption Technologies for this compound Removal

Adsorption is a widely used physical process for removing dyes from wastewater due to its simplicity, efficiency, and the availability of a wide range of adsorbent materials. galgotiasuniversity.edu.in The process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent).

Adsorption onto Activated Carbon and Biochar

Activated carbon is a highly effective adsorbent for dye removal due to its large surface area and porous structure. sci-hub.se However, its high cost can be a limitation. nanochemres.org Biochar, a carbon-rich material produced from the pyrolysis of biomass, has emerged as a lower-cost alternative.

The effectiveness of these carbonaceous materials depends on their surface chemistry and pore structure. The adsorption capacity of activated carbon for dyes can be significant, with some studies showing capacities in the hundreds of mg/g. sci-hub.se For instance, magnetic activated carbon nanocomposites have shown an adsorption capacity of 324 mg/g for methyl orange. sci-hub.se The efficiency of adsorption is influenced by factors like pH, temperature, initial dye concentration, and contact time. galgotiasuniversity.edu.in

Nanomaterial-Based Adsorbents for this compound

In recent years, nanomaterials have gained significant attention as adsorbents due to their unique properties, such as extremely small size and high surface-area-to-volume ratio. ekb.eg Various nanomaterials are being explored for dye removal, including:

Magnetic Nanoparticles : Iron oxide nanoparticles (e.g., magnetite, Fe₃O₄) are particularly attractive because they can be easily separated from the treated water using a magnetic field. ekb.eganalis.com.my Surface modification of these nanoparticles, for instance with cationic surfactants like cetyltrimethylammonium bromide (CTAB), can enhance their adsorption capacity for anionic dyes like this compound. nanochemres.orgnih.gov

Chitosan-Based Nanomaterials : Chitosan, a biopolymer derived from chitin, is a promising adsorbent due to its biodegradability, non-toxicity, and the presence of amino groups that can interact with anionic dyes. rsc.orgdergipark.org.tr A study using a tertiary amine starch ether reported a very high maximum adsorption capacity of 2296 mg/g for this compound. rsc.org Another study developed a chitosan/PVA membrane doped with a silver-graphene oxide nanocomposite for the removal of Acid Blue 324, demonstrating enhanced adsorption compared to the unmodified membrane. tandfonline.com Modified TiO₂ immobilized in a chitosan hydrogel has also been studied for the photocatalytic degradation of this compound. researchgate.net

Carbon Nanotubes (CNTs) : CNTs are another class of nanomaterials with a large specific surface area that makes them excellent adsorbents for various pollutants, including dyes. researchgate.net

Table 1: Comparison of Adsorption Capacities for this compound on Various Adsorbents

| Adsorbent | Maximum Adsorption Capacity (q_max) (mg/g) | Reference |

|---|---|---|

| Tertiary amine starch ether | 2296 | rsc.org |

| Spirogyra rhizopus | 367.0 | alfa-chemistry.comnih.gov |

| Dictyota dichotoma (brown alga) | 244 | researchgate.net |

| GO/Ag Ch-PVA membrane | Effective removal, specific q_max not stated | tandfonline.com |

Mechanisms of Adsorption and Isotherm Modeling (e.g., Langmuir, Freundlich)

Understanding the mechanism of adsorption is crucial for optimizing the process. The interaction between the dye and the adsorbent can be physical (physisorption) involving weak van der Waals forces, or chemical (chemisorption) involving the formation of chemical bonds.

To describe the equilibrium of adsorption, several isotherm models are used. These mathematical models provide insight into the adsorption mechanism, surface properties, and the affinity of the adsorbent. nih.gov

Langmuir Isotherm : This model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. ncsu.edu It is often indicative of chemisorption. The model is represented by the equation: Ce / qe = 1 / (Q₀ * b) + Ce / Q₀ where Ce is the equilibrium concentration of the adsorbate, qe is the amount of adsorbate adsorbed per unit mass of adsorbent, Q₀ is the maximum monolayer adsorption capacity, and b is the Langmuir constant related to the energy of adsorption. A study on the biosorption of this compound by the brown alga Dictyota dichotoma found that the data fitted the Langmuir model, suggesting monolayer coverage. researchgate.net

Freundlich Isotherm : This empirical model is used to describe adsorption on heterogeneous surfaces and is not restricted to monolayer formation. nih.govncsu.edu It is often associated with physisorption. The model is represented by the equation: log(qe) = log(KF) + (1/n) * log(Ce) where KF and n are Freundlich constants that indicate the adsorption capacity and adsorption intensity, respectively. In the study involving Dictyota dichotoma, the Freundlich isotherm also provided a good fit for the equilibrium data of this compound. researchgate.net

The suitability of a particular isotherm model is determined by comparing the correlation coefficients (R²) obtained from plotting the experimental data. ekb.egnih.gov

Membrane Filtration Techniques for this compound Separation

Membrane filtration has emerged as a significant physical method for the removal of textile dyes from wastewater. nih.gov This technology operates on the principle of separating materials based on their size and mass by using a membrane with small pores; molecules larger than the pores are retained. encyclopedia.pubmdpi.com Various membrane-based processes, including nanofiltration, reverse osmosis, and ultrafiltration, are employed for dye remediation. nih.govekb.eg

Nanofiltration and Reverse Osmosis Applications

Nanofiltration (NF) and Reverse Osmosis (RO) are pressure-driven membrane processes capable of removing dissolved substances like dye molecules from wastewater. arastirmax.com NF membranes typically have a pore size of 0.5 to 2.0 nanometers, making them effective for dye removal. ekb.eg RO, being a more stringent filtration process, can remove even smaller particles and dissolved solids with high efficiency. jaaru.org

Studies have demonstrated the high efficacy of these technologies for treating dye-laden effluents. For instance, novel aromatic polyamide asymmetric nanofiltration membranes have shown rejection rates of over 95% for various acid, direct, and reactive dyes. mdpi.com Reverse osmosis has proven particularly effective for the treatment of wastewater containing acid dyes. In one study assessing the removal of an acid blue dye from simulated industrial wastewater, an integrated system using microfiltration followed by a reverse osmosis filter was employed. jaaru.orgresearchgate.net The results indicated that the RO membrane could achieve a removal efficiency of up to 98% with increasing operating pressure. jaaru.orgresearchgate.net Furthermore, the total dissolved solids (TDS) were removed with an efficiency approaching 100%. jaaru.orgresearchgate.net The permeate flux, however, was found to be inversely proportional to the initial dye concentration in the feed. researchgate.net

Research has also explored the use of thin-film composite membrane modules for the removal of dyes and salts from simulated mixtures, highlighting the applicability of both NF and RO in complex industrial effluents. arastirmax.comdergipark.org.tr

| Operating Parameter | Condition/Range | Observed Effect | Efficiency |

|---|---|---|---|

| Applied Pressure | 5 - 10 bar | Removal efficiency and permeate flux increase with pressure. | Up to 98% dye removal; 99.8% at 10 bar. |

| Initial Dye Concentration | 25 - 100 mg/L | Permeate flux is inversely proportional to concentration. | High removal maintained across the range. |

| Total Dissolved Solids (TDS) | Up to 3000 mg/L | RO is highly effective in removing salts. | Up to 99.7% TDS removal. |

Ultrafiltration for this compound Containing Effluents

Ultrafiltration (UF) is another membrane filtration technique used in wastewater treatment. nih.govencyclopedia.pub It typically operates at lower pressures than NF and RO and is used to separate larger molecules. The efficiency of UF in dye removal depends on the membrane's molecular weight cut-off (MWCO) and the size of the dye molecule.

While specific studies focusing exclusively on the ultrafiltration of this compound are limited, the technology's effectiveness has been demonstrated for various dye classes. For example, a study on the removal of vat and disperse dyes from residual pad liquors utilized a polyethersulfone membrane with a 10kDa MWCO. researchgate.net In another application, copoly(phthalazinone biphenyl (B1667301) ether sulfone) (PPBES) ultrafiltration membranes have been noted for their excellent thermal resistance, making them suitable for treating dye wastewater at elevated temperatures. mdpi.com Given that this compound is an anthraquinone dye, its molecular size would be a key determinant for successful separation via ultrafiltration. The performance of UF systems can be enhanced when used in combination with other treatment methods, such as coagulation or adsorption, to remove a broader range of pollutants. researchgate.net

Hybrid and Integrated Remediation Systems for this compound

To enhance the efficiency and cost-effectiveness of dye removal, hybrid and integrated systems that combine two or more remediation technologies are increasingly being investigated. mdpi.com These systems leverage the strengths of different processes to overcome the limitations of a single technology.

An example of an integrated physical system is the combination of microfiltration (MF) and reverse osmosis (RO) for treating industrial wastewater containing acid blue dye. researchgate.net In this setup, MF serves as a pre-treatment step to remove suspended solids, thereby protecting the RO membrane from fouling and ensuring high-quality final effluent. jaaru.orgresearchgate.net

Another innovative approach involves the development of hybrid membrane materials. A study created a composite membrane of chitosan-PVA doped with graphene oxide and silver (GO/Ag) nanocomposite specifically for the treatment of water containing this compound. tandfonline.com This GO/Ag Ch-PVA membrane demonstrated superior dye adsorption capabilities compared to unmodified chitosan, PVA, or blended Ch-PVA membranes. tandfonline.com The removal efficiency was affected by the initial dye concentration, with the GO/Ag Ch-PVA membrane adsorbing the dye by 83.1% at a 10 mg/L concentration. tandfonline.com

Furthermore, the integration of advanced oxidation processes (AOPs) with other systems is a promising strategy. mdpi.com For example, the electrocoagulation (EC) process, an electrochemical method, has been successfully used to remove a variety of dyes, including this compound, with a reported removal efficiency of 91.98% at a current density of 0.83 mA/cm². researchgate.net Combining AOPs can create synergistic effects that enhance the degradation of complex pollutants. mdpi.com Similarly, integrating biological treatments with electrochemical processes like the microbial-electro-Fenton system offers a pathway for the complete mineralization of dye pollutants. nih.gov

| System Type | Components | Target Pollutant | Key Findings/Efficiency | Reference |

|---|---|---|---|---|

| Integrated Physical System | Microfiltration (MF) + Reverse Osmosis (RO) | Acid Blue Dye | MF pre-treatment protects RO membrane; RO achieves up to 98% dye removal. | researchgate.net |

| Hybrid Material/Adsorption | Graphene Oxide/Silver (GO/Ag) Chitosan-PVA Membrane | This compound | GO/Ag Ch-PVA membrane showed 83.1% adsorption at 10 mg/L. | tandfonline.com |

| Integrated Electrochemical System | Electrocoagulation (EC) with Aluminum Electrodes | This compound | Achieved 91.98% removal efficiency. | researchgate.net |

| Hybrid Biological-Physical Concept | Bioremediation + Membrane Filtration | General Dyes | Suggested to improve efficiency and reduce operational costs. | mdpi.com |

Applications of C.i. Acid Blue 324 in Non Textile Industrial and Research Contexts

Use as a pH Indicator or Analytical Reagent in Chemical Laboratories

C.I. Acid Blue 324 is utilized in chemical laboratories as a pH indicator and for various analytical techniques. evitachem.com Its color changes in response to different pH levels, making it a useful tool for determining the acidity or alkalinity of a solution. The sulfonic acid groups in its molecular structure contribute to its solubility in aqueous solutions, a key property for its application as a pH indicator. evitachem.com The stability of the dye under varying pH conditions is a critical factor in its reliability as an analytical reagent.

In addition to its role as a pH indicator, this compound is employed in other analytical methods. For instance, its interaction with other chemical species can be monitored to quantify certain substances. The dye's strong color allows for easy visual or spectrophotometric detection.

Applications in Material Science: Dye-Sensitized Solar Cells or Polymer Doping

While specific research on this compound in dye-sensitized solar cells (DSSCs) is not extensively documented in the provided results, the broader class of acid dyes and organic dyes are integral to this technology. DSSCs are a type of thin-film solar cell that are low-cost and relatively simple to manufacture. nih.govdiva-portal.org Organic dyes, like this compound, are used to absorb light and inject electrons into a semiconductor material, thereby generating an electric current. mdpi.com The efficiency of a DSSC is highly dependent on the properties of the dye used. nih.gov

In the realm of polymer science, doping is a common technique to enhance the electrical conductivity of polymers. polyu.edu.hk While direct evidence of this compound being used for polymer doping is not explicitly detailed, acid dyes can be used to modify the properties of polymers. The introduction of a dye like this compound into a polymer matrix could potentially alter its optical and electronic characteristics.

Research on this compound as a Probe for Environmental Monitoring

The persistence of dyes like this compound in the environment has led to research on its detection and removal from wastewater. alfa-chemistry.com These studies inadvertently highlight its potential as a probe for environmental monitoring. The presence of this dye in water systems can be an indicator of industrial pollution, particularly from textile manufacturing. alfa-chemistry.com

Research has explored the use of various methods to degrade this compound, such as photocatalysis using titanium dioxide (TiO2). researchgate.net The monitoring of the degradation process of this compound can serve as a model for understanding the fate of similar pollutants in the environment.

Furthermore, studies on the biosorption of this compound by organisms like the green alga Spirogyra rhizopus demonstrate its potential use in bioremediation research. alfa-chemistry.comsmolecule.com In these studies, the dye itself acts as the target substance, allowing researchers to evaluate the effectiveness of different biological materials for water treatment. The maximum biosorption capacity of Spirogyra rhizopus for this compound was found to be 367.0 mg/g under optimal conditions. alfa-chemistry.comsmolecule.com

**Table 1: Biosorption of this compound by *Spirogyra rhizopus***

| Parameter | Value | Reference |

|---|---|---|

| Maximum Biosorption Capacity | 367.0 mg/g | alfa-chemistry.comsmolecule.com |

| Optimal pH | 3.0 | alfa-chemistry.comsmolecule.com |

| Optimal Temperature | 25 °C | alfa-chemistry.comsmolecule.com |

| Initial Dye Concentration | 100 mg/L | alfa-chemistry.comsmolecule.com |

| Biosorbent Concentration | 0.5 g/L | alfa-chemistry.comsmolecule.com |

| Kinetic Model | Pseudo-second order | alfa-chemistry.com |

| Thermodynamics | Reversible and exothermic | alfa-chemistry.com |

Theoretical and Computational Studies of C.i. Acid Blue 324

Quantum Chemical Calculations of Electronic Structure and Reactivity of C.I. Acid Blue 324

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. cwi.nl Methods such as Hartree-Fock (HF) theory and more advanced post-HF or multiconfigurational self-consistent field (MCSCF) methods provide a way to approximate solutions to the electronic Schrödinger equation. acs.org These calculations yield critical information about molecular orbitals, charge distributions, and reactivity indices.

For anthraquinone (B42736) dyes, the electronic structure is key to both their color and their chemical stability. nih.gov The reactivity of a dye molecule like this compound can be predicted by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and the energy required for electronic excitation, which dictates its color. nih.gov

In a study on the related diazo dye Acid Blue 113, quantum chemical analysis showed that the attachment of functional groups like sulfonate (SO₃⁻) significantly influences the electron density distribution across the aromatic rings. nih.gov Similar effects are expected in this compound, where the sulfonate groups and substituted amine groups on the anthraquinone core would modulate the electronic properties. Mulliken charge analysis can pinpoint specific atoms that are more susceptible to nucleophilic or electrophilic attack, providing a map of the molecule's reactive sites. nih.gov This information is crucial for predicting how the dye will interact with other chemical species, such as oxidants in degradation processes.

Table 1: Key Electronic Properties from Quantum Chemical Calculations and Their Significance

| Calculated Property | Significance for this compound |

| HOMO Energy | Indicates the tendency to undergo oxidation. A higher HOMO energy suggests greater susceptibility to electrophilic attack. |

| LUMO Energy | Indicates the tendency to undergo reduction. A lower LUMO energy suggests greater susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Represents the energy required for electronic excitation. A smaller gap generally corresponds to absorption of longer wavelength light (color) and higher chemical reactivity. nih.gov |

| Mulliken Charges | Describes the partial charge distribution on each atom. It helps identify electron-rich (negative charge) and electron-poor (positive charge) sites, predicting regions of reactivity. nih.gov |

| Dipole Moment | Measures the overall polarity of the molecule. It influences solubility in polar solvents and intermolecular interactions. |

Molecular Dynamics Simulations of this compound Interactions with Solvents and Materials